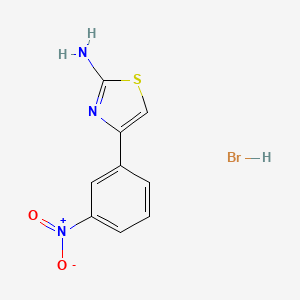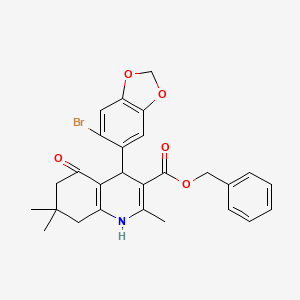![molecular formula C16H21FN4O4 B4962254 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine, also known as AFN-1252, is a novel antibiotic compound that has gained significant attention in the scientific community due to its potential in combating bacterial infections.
Mecanismo De Acción
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine targets the bacterial enzyme FabI, which is involved in fatty acid biosynthesis. By inhibiting this enzyme, 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine disrupts the bacterial cell membrane and prevents bacterial growth. This mechanism is different from other antibiotics, which target cell wall synthesis or protein synthesis.
Biochemical and Physiological Effects:
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours. It is primarily excreted through the kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has several advantages over other antibiotics. It has a unique mechanism of action, which makes it effective against resistant strains of bacteria. It also has a low risk of developing resistance, as it targets a conserved enzyme in bacteria. However, 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has limitations in terms of its spectrum of activity, as it is only effective against Gram-positive bacteria.
Direcciones Futuras
Future research on 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine could focus on several areas. One area of interest is the development of combination therapies, which could enhance its effectiveness against bacterial infections. Another area of interest is the investigation of its potential use in treating infections caused by biofilm-forming bacteria. Additionally, further studies could be conducted to determine its safety and efficacy in human trials.
Métodos De Síntesis
The synthesis of 4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine involves the reaction of 4-nitrophenylmorpholine with 4-acetyl-1-piperazine and 2-fluoro-4-nitrobenzaldehyde in the presence of a catalyst. The resulting compound has shown to have potent antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria.
Aplicaciones Científicas De Investigación
4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine has been extensively studied for its potential use in treating bacterial infections. It has been found to be effective against both methicillin-resistant and methicillin-susceptible strains of S. aureus, which are major causes of hospital-acquired infections. It has also shown activity against other Gram-positive bacteria, including Streptococcus pneumoniae and Enterococcus faecalis.
Propiedades
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O4/c1-12(22)18-2-4-19(5-3-18)15-11-14(20-6-8-25-9-7-20)13(17)10-16(15)21(23)24/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWUPYTWNBYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)


![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)


![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)